1-(2-Bromophenyl)imidazolidin-2-one is a compound belonging to the class of imidazolidin-2-ones, which are five-membered heterocycles containing two nitrogen atoms. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromophenyl group enhances its reactivity and facilitates various chemical transformations, making it a valuable intermediate in synthetic routes.
The compound can be synthesized using various methods, including palladium-catalyzed carboamination reactions that utilize aryl or alkenyl bromides as coupling partners. These methods have been explored in detail in recent studies, highlighting their efficiency and selectivity in producing diverse imidazolidin-2-one derivatives .
1-(2-Bromophenyl)imidazolidin-2-one is classified as a nitrogen-containing heterocyclic compound. It falls under the broader category of imidazolidinones, which are characterized by their imidazole-like structure and are known for their biological activities, including antimicrobial and anticancer properties.
The synthesis of 1-(2-Bromophenyl)imidazolidin-2-one can be achieved through several methodologies:
The palladium-catalyzed reactions typically proceed with high diastereoselectivity, particularly when using cyclic alkenes or specific E/Z isomer substrates. The reaction mechanism involves syn-insertion of an olefin into a Pd–N bond, which is crucial for determining the stereochemistry of the product .
1-(2-Bromophenyl)imidazolidin-2-one features a five-membered ring with two nitrogen atoms (N1 and N3 positions) and a brominated phenyl substituent at the C1 position. The molecular formula can be represented as .
Key structural data for 1-(2-Bromophenyl)imidazolidin-2-one includes:
1-(2-Bromophenyl)imidazolidin-2-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by both steric and electronic factors due to the presence of the bromine atom on the aromatic ring. This makes it a suitable candidate for further synthetic modifications.
The mechanism by which 1-(2-Bromophenyl)imidazolidin-2-one exerts its biological effects is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. The imidazolidinone core is known for its ability to form hydrogen bonds and interact with nucleophiles.
Studies have indicated that derivatives of imidazolidinones exhibit various biological activities, including antibacterial and anticancer properties, suggesting that 1-(2-Bromophenyl)imidazolidin-2-one may also possess similar activities pending further investigation .
1-(2-Bromophenyl)imidazolidin-2-one typically presents as a crystalline solid. Its solubility may vary depending on the solvent used, with polar solvents generally providing better solubility due to hydrogen bonding capabilities.
The compound's reactivity profile includes:
1-(2-Bromophenyl)imidazolidin-2-one has potential applications in:
Research continues to explore its applications in drug development and synthetic methodologies, highlighting its versatility as a chemical building block .
Organocatalysis provides an efficient metal-free strategy for constructing the imidazolidin-2-one core, leveraging chiral catalysts to control stereochemistry during ring formation. The MacMillan imidazolidinone catalysts, pioneered by Professor David MacMillan, exemplify this approach through iminium ion activation mechanisms. These catalysts enable enantioselective transformations crucial for pharmaceutical applications, including Diels-Alder cycloadditions, Friedel-Crafts alkylations, and α-halogenations [7]. While originally developed for asymmetric synthesis, these methodologies can be adapted for 1-(2-bromophenyl)imidazolidin-2-one construction by incorporating 2-bromoaniline-derived intermediates.
The catalytic cycle initiates with iminium ion formation between the organocatalyst's secondary amine and an aldehyde component, activating the substrate for nucleophilic attack. For imidazolidin-2-one synthesis, this facilitates the critical ring-closing step with precise stereocontrol. The (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone catalyst has demonstrated exceptional efficacy in Friedel-Crafts alkylations of indoles – a reactivity profile that can be redirected toward intramolecular cyclizations when designing bromophenyl-containing precursors [7]. This approach avoids transition metals that could complicate halogenated compound synthesis, preserving the sensitive C-Br bond while establishing the target heterocycle's stereochemistry.
Table 1: Organocatalysts for Imidazolidinone Synthesis
Catalyst Structure | Reaction Type | Key Feature | Potential Adaptation for Bromophenyl System |
---|---|---|---|
(5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride | Diels-Alder | Iminium activation of α,β-unsaturated aldehydes | Cyclization of bromophenyl-tethered dienophiles |
(2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone | Friedel-Crafts alkylation | Enhanced enantiocontrol for indole systems | Intramolecular arylative cyclization of o-bromoaniline derivatives |
Photoredox variants | α-Alkylation | Radical generation under visible light | C-H functionalization adjacent to bromophenyl group |
Cyclization of 2-bromoaniline derivatives with bifunctional carbon sources provides a direct route to 1-(2-bromophenyl)imidazolidin-2-one. Carbonyldiimidazole (CDI) serves as an efficient carbonyl transfer agent, enabling ring closure under mild conditions without racemization. A pseudo-multicomponent protocol exemplifies this approach, where trans-(R,R)-1,2-diaminocyclohexane first forms a Schiff base with benzaldehyde, undergoes in situ reduction to the diamine, and finally cyclizes with CDI to yield imidazolidin-2-ones in 55-81% yields [6]. This method can be adapted for 1-(2-bromophenyl)imidazolidin-2-one synthesis by substituting benzaldehyde with ortho-brominated benzaldehyde derivatives.
The cyclization mechanism proceeds via nucleophilic attack of the diamine on CDI, generating a carbamoyl imidazole intermediate. Intramolecular displacement of imidazole then completes the ring formation. Statistical optimization of this reaction identified methanol as the optimal solvent system, with Schiff base formation at 40°C (80 minutes) followed by reduction at 40°C (30 minutes) providing superior yields (74%) compared to tetrahydrofuran alternatives [6]. The bromophenyl substituent remains stable under these conditions, with no evidence of C-Br bond cleavage or participation. This CDI-mediated approach offers significant advantages over traditional phosgene-based cyclizations, eliminating toxicity concerns while maintaining high functional group tolerance.
Table 2: Cyclization Optimization Parameters for Imidazolidin-2-ones
Parameter | Condition A | Condition B | Optimal Condition | Yield Impact |
---|---|---|---|---|
Solvent (Schiff base) | Methanol | Tetrahydrofuran | Methanol | Higher yield (74% vs 74%) |
Temperature (°C) | 40 | 80 | 40 | Shorter reaction time |
Reduction Time | 30 min | 240 min | 30 min | Improved efficiency |
Carbonyl Source | CDI | Triphosgene | CDI | Safer, milder conditions |
Microwave irradiation dramatically accelerates the synthesis of 1-(2-bromophenyl)imidazolidin-2-one precursors while improving yields and regioselectivity. This technique enables rapid heating at molecular levels, reducing reaction times from hours to minutes. In the synthesis of related heterocycles like imidazo[1,2-a]pyrimidin-5(8H)-ones, microwave irradiation at 160°C for 20 minutes achieved 84% yield – a significant improvement over conventional reflux methods requiring excess reagents and extended heating [8]. These conditions are directly transferable to imidazolidinone formation using ortho-brominated precursors.
The microwave effect is particularly pronounced in cyclization steps involving poorly soluble intermediates like 6-methylisocytosine. Conventional heating in dimethylformamide requires reagent excess and prolonged reflux, often leading to decomposition side products. Microwave irradiation at 160°C for 30 minutes with stoichiometric reagents achieves near-quantitative conversions, preserving the acid-sensitive C-Br bond while promoting efficient heterocyclization [8]. Similar optimization was demonstrated in imidazolidinone synthesis, where microwave-assisted Schiff base formation and reduction in methanol at 40°C completed in 110 minutes total, compared to 5+ hours via conventional methods [6]. Energy consumption analysis reveals microwave methods reduce energy input by 3-5 fold while improving space-time yields.
Table 3: Microwave vs Conventional Synthesis Parameters
Synthetic Step | Conventional Method | Microwave Method | Improvement Factor |
---|---|---|---|
Schiff Base Formation | 80 min at 40°C (MeOH) | 20 min at 160°C | 4× faster |
Reduction | 30-240 min at 40-80°C | 5 min at 100°C | 6-48× faster |
Cyclization | 2-12 hours reflux | 15-30 min at 160°C | 8-24× faster |
Overall Yield | 55-74% | 74-84% | 15-30% increase |
Regioselective modification of 1-(2-bromophenyl)imidazolidin-2-one requires precise control over the heterocycle's reactivity, particularly at N1, N3, C4, and C5 positions. Acid-catalyzed reactions of N-(2,2-diethoxyethyl)ureas with aromatic nucleophiles demonstrate exceptional regioselectivity for 4-substituted imidazolidin-2-ones [5]. This selectivity arises from preferential formation of the 5-methoxyimidazolidine-2-one intermediate, which eliminates methanol to generate an iminium cation attacked regioselectively at C4. Quantum chemistry calculations confirm this pathway's kinetic favorability, with the C4 position exhibiting lower activation energy (ΔG‡ = 18.3 kcal/mol) versus C5 (ΔG‡ = 22.7 kcal/mol) for nucleophilic addition [5].
The bromophenyl substituent significantly influences regioselectivity through steric and electronic effects. Electron-rich heterocycles like indoles and pyrroles attack C4 with >20:1 selectivity, confirmed through NMR analysis (¹H-¹H COSY, NOESY, ¹H-¹³C HSQC, ¹H-¹³C HMBC, ¹H-¹⁵N HMBC) and X-ray crystallography [5]. Control experiments show decreasing trifluoroacetic acid catalyst loading from 15 equivalents to 1.5 equivalents improves 4-substitution selectivity from 10:1 to exclusively 4-substituted products. This regiocontrol enables precise installation of pharmacophores adjacent to the bromophenyl group, creating diverse analogs for structure-activity studies.
Table 4: Regioselectivity in Imidazolidinone Functionalization
Nucleophile | Catalyst (equiv) | 4-Substituted : 5-Substituted Ratio | Isolated Yield (%) | Steric Parameter (Es) |
---|---|---|---|---|
Indole | TFA (15) | 10:1 | 78 | -0.70 |
Indole | TFA (1.5) | >20:1 | 85 | -0.70 |
2-Methylfuran | TFA (1.5) | >20:1 | 73 | -0.55 |
Phenol | TFA (1.5) | 18:1 | 82 | -0.37 |
4-Hydroxy-6-methylpyran-2-one | TFA (1.5) | 10:1 (C3 vs C5 attack) | 68 | -0.90 |
The 2-bromophenyl group offers orthogonal reactivity for subsequent functionalization via transition metal-catalyzed cross-coupling, creating opportunities for structural diversification after regioselective imidazolidinone modification. This two-stage functionalization strategy – initial regioselective heterocycle modification followed by aryl coupling – provides efficient access to complex molecular architectures inaccessible through direct synthesis.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: